
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methylpyrrolidin-2-yl)phenyl)methanol can be achieved through several methods. One common approach involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions .
Applications De Recherche Scientifique
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activity.
Mécanisme D'action
The mechanism of action of (4-(1-Methylpyrrolidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to biological effects. The compound’s ability to form hydrogen bonds and its steric properties contribute to its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: A similar compound with a pyrrolidine ring and a methanol group, used as a precursor in asymmetric synthesis.
®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol: Another related compound with potential biological activity.
Uniqueness
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and potential biological applications. Its combination of a pyrrolidine ring with a phenyl and methanol group provides a versatile scaffold for further functionalization and study .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[4-(1-methylpyrrolidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H17NO/c1-13-8-2-3-12(13)11-6-4-10(9-14)5-7-11/h4-7,12,14H,2-3,8-9H2,1H3 |
Clé InChI |
DTYBTJQHIAIOFA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




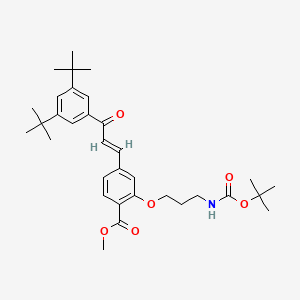


![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
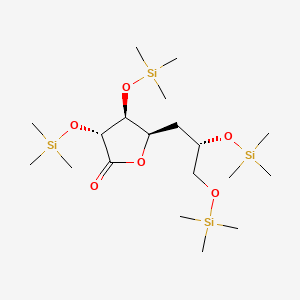

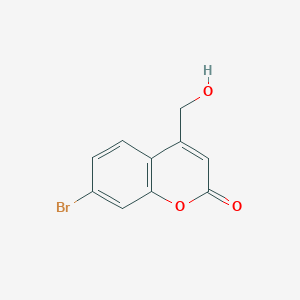
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
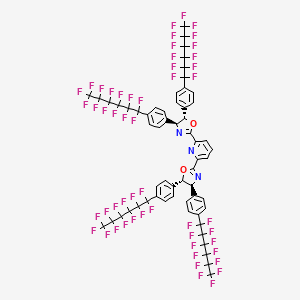
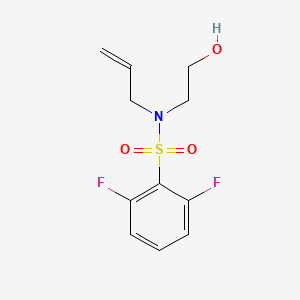
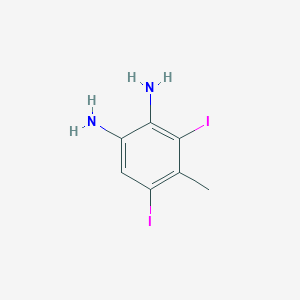
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
